N,N,N',N'-Tetrabenzylurea
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Overview
Description
N,N,N’,N’-Tetrabenzylurea: is an organic compound characterized by the presence of four benzyl groups attached to a urea core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrabenzylurea typically involves the reaction of benzylamine with phosgene or its derivatives under controlled conditions. One common method includes the reaction of benzylamine with carbonyl diimidazole, which acts as a phosgene substitute, in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetrabenzylurea may involve the use of continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of safer phosgene substitutes and automated systems ensures consistent quality and minimizes the risk associated with handling hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetrabenzylurea undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where halogens or other nucleophiles replace the benzyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: N-bromosuccinimide (NBS), halogens, and other nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Benzyl carbamates, benzaldehydes, and benzoic acids.
Reduction: Benzylamines and other reduced derivatives.
Substitution: Halogenated benzyl derivatives and other substituted products.
Scientific Research Applications
N,N,N’,N’-Tetrabenzylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a ligand in protein binding studies.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrabenzylurea involves its interaction with molecular targets through its benzyl groups. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, and inhibition of specific biochemical processes .
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylurea: Similar in structure but with methyl groups instead of benzyl groups.
N,N’-Diphenylurea: Contains phenyl groups instead of benzyl groups and exhibits different reactivity and applications.
N,N’-Diethylurea: Features ethyl groups and is used in different industrial applications.
Uniqueness: N,N,N’,N’-Tetrabenzylurea is unique due to its four benzyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, specific reactivity patterns, and potential for diverse applications in various fields .
Properties
CAS No. |
86548-82-5 |
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Molecular Formula |
C29H28N2O |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,1,3,3-tetrabenzylurea |
InChI |
InChI=1S/C29H28N2O/c32-29(30(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)31(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
YKQTUYZMOYXGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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